N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline
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Overview
Description
N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline typically involves multiple steps. One common synthetic route includes the reaction of 4-chloroaniline with benzenesulfonyl chloride to form an intermediate, which is then reacted with nitroethene under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve reagents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amines.
Scientific Research Applications
N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
N-[(E)-2-(4-chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline can be compared with similar compounds such as N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline. While both compounds share structural similarities, the presence of the trifluoromethylsulfanyl group in the former imparts unique chemical and biological properties, making it distinct from its analogs .
Properties
IUPAC Name |
N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethylsulfanyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O4S2/c16-10-1-7-13(8-2-10)27(24,25)14(21(22)23)9-20-11-3-5-12(6-4-11)26-15(17,18)19/h1-9,20H/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKJDLRYYOZBCX-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)Cl)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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